Ethyl 5-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 5-chloro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H9ClO2S . It is also known as this compound or Benzo[b]thiophene-2-carboxylic acid, 5-chloro-, ethyl ester .
Synthesis Analysis
The synthesis of benzothiophenes, including this compound, can be achieved through an aryne reaction with alkynyl sulfides . This process involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiophene ring, which is a fused ring system made up of a benzene ring and a thiophene ring . The compound also has a carboxylate group attached to the benzothiophene ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.71 . The compound is typically stored in a refrigerated environment .Scientific Research Applications
Synthesis and Anticancer Activity
Ethyl 5-chloro-1-benzothiophene-2-carboxylate derivatives have been studied for their potential anticancer properties. For instance, a series of novel thiophene and benzothiophene derivatives, including this compound, were synthesized and evaluated for their anti-proliferative activity against various tumor cell lines, showing promise as cytotoxic agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Antibacterial and Antifungal Properties
Compounds derived from this compound have been explored for their antimicrobial properties. A study synthesized and evaluated various derivatives for their antibacterial and antifungal activities, highlighting the potential of these compounds in treating microbial infections (Narayana, Ashalatha, Raj, & Kumari, 2006).
Photophysical and Photochemical Properties
The photophysical properties of this compound derivatives have been investigated, particularly in the context of photochemical reactions and singlet oxygen activation. These studies are crucial for understanding the behavior of these compounds under light exposure, which can have applications in photochemistry and materials science (Amati et al., 2010).
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds using this compound as a starting material. This includes the creation of various heterocyclic compounds with potential pharmacological applications, demonstrating the versatility of this compound in organic synthesis (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Future Directions
Benzothiophene derivatives, including Ethyl 5-chloro-1-benzothiophene-2-carboxylate, have potential applications in various research fields, including pharmaceutical sciences and materials chemistry . They are considered promising scaffolds for further optimization towards the development of new anticancer agents .
Properties
IUPAC Name |
ethyl 5-chloro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWHICWCSVHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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